![molecular formula C16H19BrN2O B5569983 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone](/img/structure/B5569983.png)
6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone
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Description
Synthesis Analysis
The synthesis of 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone derivatives involves various methods. For example, Dinakaran et al. (2003) synthesized a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, including derivatives of the compound , through condensation reactions. Their synthesis involved using benzoxazin-4-one as a precursor and involving trimethoprim, pyrimethamine, and lamotrigine in the process (Dinakaran, Selvam, Declercq, & Sridhar, 2003). Similarly, Badr et al. (1980) described the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones, highlighting the versatility of this compound's derivatives in synthetic chemistry (Badr, El-Sherief, & Mahmoud, 1980).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone, is crucial in determining their chemical and physical properties. Vandurm et al. (2009) carried out structural and theoretical studies on similar quinolinone derivatives, emphasizing the importance of molecular conformation in their bioactivity, particularly as HIV-1 integrase inhibitors (Vandurm et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of 6-bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone and its derivatives is influenced by the functional groups present in the molecule. The research by Badr et al. (1980) shows that the bromo and methyl groups present in the compound can undergo various reactions, leading to the formation of different derivatives with diverse chemical properties (Badr, El-Sherief, & Mahmoud, 1980).
Physical Properties Analysis
The physical properties of quinolinone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are generally determined experimentally and are crucial for the compound's handling and formulation.
Chemical Properties Analysis
Quinolinone derivatives exhibit a range of chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential biological activity. The research by Shibinskaya et al. (2010) on indolo[2,3-b]quinoxalines, which are structurally similar to quinolinone derivatives, provides insights into their potential antiviral activity and cytotoxicity, demonstrating the chemical versatility of these compounds (Shibinskaya, Lyakhov, Mazepa, Andronati, Turov, Zholobak, & Spivak, 2010).
Scientific Research Applications
Derivatization Reagent for Carboxylic Acids
6-Bromo-2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone and its derivatives have been explored for their potential as derivatization agents in analytical chemistry. For instance, related quinoxalinone derivatives have been identified as selective and highly sensitive fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These compounds react with various acids to produce fluorescent esters, facilitating their detection and quantification at very low concentrations (Yamaguchi et al., 1985).
Synthesis and Biological Activity
Research on quinolinone derivatives has also included the synthesis of compounds with potential biological activities. Studies have demonstrated the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, showing low toxicity and potent antiviral and interferon-inducing abilities. This indicates the potential for these derivatives in creating antiviral agents (Shibinskaya et al., 2010).
Antiviral and Cytotoxic Activity
Further extending the scope of quinolinone derivatives, certain compounds have been synthesized to assess their antiviral and cytotoxic activities. For example, 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been evaluated against various viruses, with some showing promising antiviral activity. This research contributes to the ongoing search for new antiviral compounds (Dinakaran et al., 2003).
Antibacterial Affinities
In addition to their potential antiviral properties, quinolinone derivatives have been investigated for their antibacterial efficiencies. Synthesis of specific 6-bromo-4(3H)-quinazolinone derivatives has led to compounds with considerable antibacterial properties, underscoring the versatility of these derivatives in medicinal chemistry (Badr, El-Sherief, & Mahmoud, 1980).
Anti-Inflammatory and Analgesic Properties
Exploring the therapeutic potential further, novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been synthesized, showing promising anti-inflammatory and analgesic properties. This suggests a potential avenue for the development of new pain management and anti-inflammatory drugs (Mohamed et al., 2009).
properties
IUPAC Name |
6-bromo-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMUUVWKHRDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Br)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
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